Xenopsin 2TFA(51827-01-1(free base)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

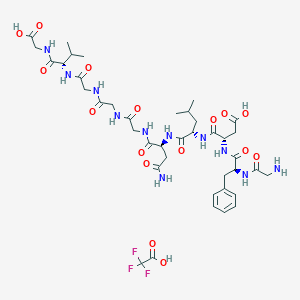

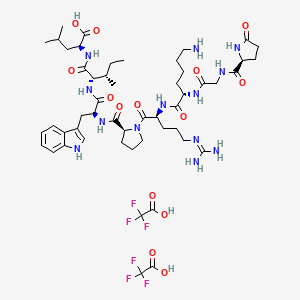

La Xenopsine 2TFA (51827-01-1 base libre) est un octapeptide de type neurotensine précédemment isolé de la peau d'amphibiens. Elle a été étudiée pour sa capacité à stimuler la sécrétion exocrine pancréatique de bicarbonate et de protéines chez les chiens conscients . Le composé a une masse molaire de 1208,23 et est connu pour sa structure complexe et son activité biologique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la Xenopsine 2TFA implique la méthode de synthèse peptidique en phase solide (SPPS). Cette technique permet l'addition séquentielle d'acides aminés à une chaîne peptidique en croissance ancrée à une résine solide. Le processus implique généralement les étapes suivantes :

Chargement de la résine : Le premier acide aminé est attaché à la résine.

Déprotection : Le groupe protecteur de l'acide aminé est éliminé.

Couplage : Le prochain acide aminé est ajouté à la chaîne.

Répétition : Les étapes 2 et 3 sont répétées jusqu'à ce que la séquence peptidique désirée soit obtenue.

Clivage : Le peptide est clivé de la résine et purifié.

Méthodes de production industrielle

La production industrielle de la Xenopsine 2TFA suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et le rendement. Le processus implique des mesures rigoureuses de contrôle qualité pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions

La Xenopsine 2TFA subit diverses réactions chimiques, notamment :

Oxydation : Le peptide peut être oxydé pour former des ponts disulfures, qui sont essentiels à son activité biologique.

Réduction : Les réactions de réduction peuvent briser les ponts disulfures, modifiant la structure et la fonction du peptide.

Substitution : Les résidus d'acides aminés du peptide peuvent être substitués pour créer des analogues présentant des propriétés différentes.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou iode dans des conditions douces.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Dérivés spécifiques d'acides aminés et réactifs de couplage comme le HBTU (O-benzotriazole-N,N,N',N'-tétraméthyl-uronium-hexafluoro-phosphate).

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers analogues de la Xenopsine 2TFA présentant des activités biologiques modifiées. Ces analogues sont utilisés pour étudier la relation structure-activité du peptide .

Applications de la recherche scientifique

La Xenopsine 2TFA a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme peptide modèle pour l'étude des techniques de synthèse et de modification des peptides.

Biologie : Étudiée pour son rôle dans la stimulation de la sécrétion pancréatique et ses effets potentiels sur d'autres processus physiologiques.

Médecine : Explorée pour ses applications thérapeutiques potentielles dans le traitement des troubles pancréatiques et d'autres maladies.

Industrie : Utilisée dans le développement de médicaments et d'outils de diagnostic à base de peptides.

Mécanisme d'action

La Xenopsine 2TFA exerce ses effets en se liant à des récepteurs spécifiques à la surface des cellules cibles. Cette liaison déclenche une cascade de voies de signalisation intracellulaires qui conduisent à la réponse biologique souhaitée. Le mécanisme d'action du peptide implique l'activation des récepteurs couplés aux protéines G (RCPG) et l'activation subséquente des effecteurs en aval tels que l'adénylate cyclase et la phospholipase C .

Applications De Recherche Scientifique

Xenopsin 2TFA has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in stimulating pancreatic secretion and its potential effects on other physiological processes.

Medicine: Explored for its potential therapeutic applications in treating pancreatic disorders and other diseases.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mécanisme D'action

Xenopsin 2TFA exerts its effects by binding to specific receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways that lead to the desired biological response. The peptide’s mechanism of action involves the activation of G-protein-coupled receptors (GPCRs) and subsequent activation of downstream effectors such as adenylate cyclase and phospholipase C .

Comparaison Avec Des Composés Similaires

Composés similaires

Neurotensine : Un tridécapeptide qui partage des similitudes structurales avec la Xenopsine 2TFA et a des activités biologiques similaires.

Substance P : Un autre neuropeptide dont les fonctions se chevauchent dans la stimulation de la sécrétion pancréatique.

Unicité

La Xenopsine 2TFA est unique en raison de sa séquence spécifique d'acides aminés et de sa capacité à stimuler la sécrétion pancréatique de manière similaire à la neurotensine. Sa structure distincte permet des interactions ciblées avec des récepteurs spécifiques, ce qui en fait un outil précieux pour l'étude des interactions peptide-récepteur et le développement de thérapeutiques à base de peptides .

Propriétés

Formule moléculaire |

C51H75F6N13O14 |

|---|---|

Poids moléculaire |

1208.2 g/mol |

Nom IUPAC |

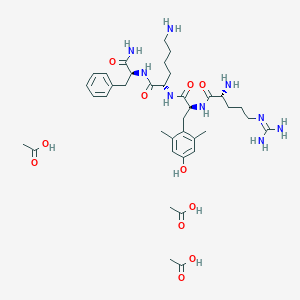

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C47H73N13O10.2C2HF3O2/c1-5-27(4)39(44(67)58-35(46(69)70)22-26(2)3)59-42(65)34(23-28-24-52-30-13-7-6-12-29(28)30)57-43(66)36-16-11-21-60(36)45(68)33(15-10-20-51-47(49)50)56-41(64)31(14-8-9-19-48)55-38(62)25-53-40(63)32-17-18-37(61)54-32;2*3-2(4,5)1(6)7/h6-7,12-13,24,26-27,31-36,39,52H,5,8-11,14-23,25,48H2,1-4H3,(H,53,63)(H,54,61)(H,55,62)(H,56,64)(H,57,66)(H,58,67)(H,59,65)(H,69,70)(H4,49,50,51);2*(H,6,7)/t27-,31-,32-,33-,34-,35-,36-,39-;;/m0../s1 |

Clé InChI |

UCLPMNPCTKAOLM-XHOQWZSJSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@@H]4CCC(=O)N4.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

SMILES canonique |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C4CCC(=O)N4.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan](/img/structure/B10825311.png)

![(1S,2R,3R,4S,6S,8S,10R,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10825333.png)

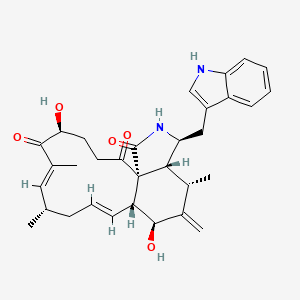

![5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-7,11-diene-2,6,20-trione](/img/structure/B10825356.png)

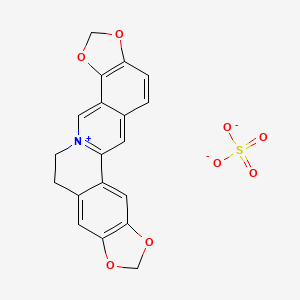

![Oxido sulfite;5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene](/img/structure/B10825377.png)

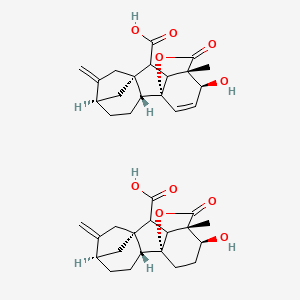

![(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid](/img/structure/B10825380.png)

![(1S,5S,7Z,9S,11Z,14S,16S,17R,18S)-5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-7,11-diene-2,6,20-trione](/img/structure/B10825383.png)

![(2R,3R,4S,5R,6S,8S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10825387.png)